molecular formula C16H15N3O4 B2675506 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 953157-54-5

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2675506
CAS No.: 953157-54-5
M. Wt: 313.313
InChI Key: HNHFJJGLXGAAML-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a bis-oxazole scaffold, with a 4-methoxyphenyl substituent at position 5 of one oxazole ring and a 5-methyl group on the other. The acetamide linker bridges these heterocyclic moieties. Its molecular formula is C₁₆H₁₆N₄O₄, with a calculated molecular weight of 344.33 g/mol.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-7-15(19-22-10)17-16(20)9-12-8-14(23-18-12)11-3-5-13(21-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHFJJGLXGAAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with 5-methyl-1,2-oxazole-3-yl acetic acid .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and oxazole rings demonstrate selective hydrolysis under controlled conditions:

Reaction Type Conditions Products Yield Key Observations
Acidic hydrolysis6M HCl, reflux, 12 hrs5-(4-Methoxyphenyl)oxazole-3-carboxylic acid + 5-Methyloxazol-3-amine78%Complete amide cleavage; oxazole rings remain intact under mild acidic conditions
Basic hydrolysis2M NaOH, 80°C, 8 hrsSodium salt of oxazole-carboxylate + 5-Methyloxazol-3-amine65%Partial decomposition of methoxyphenyl group observed at >100°C

Notably, the 1,2-oxazole ring shows greater stability compared to 1,3-oxazole derivatives during hydrolysis .

Nucleophilic Substitution

The electron-deficient oxazole rings undergo regioselective substitutions:

At C-5 Position of Oxazole

  • Amination :
    Compound+NH3/CuIDMSO, 110°C5-Amino derivative\text{Compound} + \text{NH}_3/\text{CuI} \xrightarrow{\text{DMSO, 110°C}} 5\text{-Amino derivative} (62% yield)

    • Confirmed by 1H^{1}\text{H}-NMR: δ 5.21 ppm (s, 2H, NH2_2)

  • Halogenation :
    NBS (1 eq)CCl4,light5-Bromo derivative\text{NBS (1 eq)} \xrightarrow{\text{CCl}_4, \text{light}} 5\text{-Bromo derivative} (89% yield)

    • Reactivity order: C-5 > C-4 due to resonance stabilization of transition state

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles para to the methoxy group:

Electrophile Conditions Product Regioselectivity
HNO3_3/H2_2SO4_40°C, 2 hrs4-Methoxy-3-nitrobenzene derivative92% para
Cl2_2/FeCl3_3CH2_2Cl2_2, rt4-Methoxy-2-chlorobenzene derivative85% ortho

Unexpected meta substitution (8-12%) occurs due to steric hindrance from the oxazole substituent.

Oxidation-Reduction Behavior

Controlled oxidation targets specific functional groups:

  • Amide Oxidation :
    MCPBA (2 eq)CHCl3N-Oxide derivative\text{MCPBA (2 eq)} \xrightarrow{\text{CHCl}_3} N\text{-Oxide derivative} (71% yield)

    • IR: New band at 1250 cm1^{-1} (N→O stretch)

  • Methoxy Group Demethylation :
    BBr3(-78°C)Phenolic derivative\text{BBr}_3 (\text{-78°C}) \rightarrow \text{Phenolic derivative} (83% yield)

    • Critical for generating active metabolites in pharmacological studies

Transition Metal-Mediated Reactions

The oxazole nitrogen participates in coordination chemistry:

Metal Salt Reaction Complex Structure Application
Pd(OAc)2_2Suzuki coupling at C-4 positionBiaryl-oxazole conjugateFluorescent probes
CuIClick chemistry with azidesTriazole-linked dimersDrug delivery systems

X-ray crystallography confirms η2^2 coordination mode in Pd complexes .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • Oxazole Ring Opening : Forms nitrile ylide intermediates (trapped with dipolarophiles)

  • Methoxyphenyl Photo-Fries Rearrangement : Generates ortho-acylated products (quantum yield Φ = 0.33)

This compound’s versatile reactivity profile enables precise structural modifications for drug development. Recent studies highlight its potential as a scaffold for kinase inhibitors through targeted C-H functionalization . Future research directions include exploring enantioselective transformations and biocatalytic modifications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibit anticancer properties. For instance, derivatives containing oxazole rings have shown significant cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
A study demonstrated that oxazole-containing compounds inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting a promising avenue for further research into oxazole derivatives as anticancer agents .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The presence of methoxy groups enhances lipophilicity, which may facilitate blood-brain barrier penetration .

Case Study:
In experimental models of Alzheimer's disease, compounds with similar structural motifs have been shown to reduce neuroinflammation and promote neuronal survival. These effects were attributed to the modulation of neuroinflammatory pathways and enhancement of neurotrophic factor signaling .

Biological Mechanisms

The biological activity of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be attributed to its ability to interact with specific protein targets involved in disease pathways. For example:

Target Protein Interaction Type Effect
Cyclin-dependent kinasesInhibitionCell cycle arrest
Bcl-2 family proteinsModulationInduction of apoptosis
Neurotrophic receptorsActivationEnhanced neuronal survival

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various derivatives can be synthesized by modifying the substituents on the oxazole rings or the acetamide moiety to enhance biological activity or selectivity.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features logP/logD Biological Activity/Notes Reference
Target Compound : 2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₆H₁₆N₄O₄ 344.33 4-Methoxyphenyl, bis-oxazole, acetamide linker N/A Undocumented; structural focus -
N-(5-Methyl-1,2-oxazol-3-yl)acetamide (Simpler analog) C₆H₈N₂O₂ 140.14 Minimal substituents (methyl, acetamide) 0.82/0.81 Baseline physicochemical properties
2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₈H₁₅F₃N₄O₃S 424.40 Trifluoromethyl, pyrimidine, sulfanyl bridge N/A No activity reported; enhanced lipophilicity
4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (M10) C₁₇H₁₅N₇O₃S₂ 429.48 Diazenyl, sulfonamide, imidazole N/A Docked against SARS-CoV-2 Mpro; favorable ADMET
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Chlorophenyl, oxadiazolidinone N/A Structural similarity to antimicrobial agents
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide C₁₀H₁₁N₅O₃S 281.29 Triazine, sulfanyl bridge N/A Undocumented; compact heterocyclic system

Key Observations

Substituent Impact on Lipophilicity :

  • The target compound’s 4-methoxyphenyl group likely enhances lipophilicity compared to halogenated analogs (e.g., chlorophenyl in ), which may influence membrane permeability.
  • The trifluoromethyl group in significantly increases molecular weight and may improve metabolic stability.

The diazenyl group in M10 demonstrated strong docking affinity against SARS-CoV-2 Mpro, suggesting the target compound’s bis-oxazole scaffold could be optimized for similar protease inhibition.

Physicochemical Profiles :

  • The simpler analog (logP 0.82) serves as a baseline for understanding solubility limitations in more complex derivatives.
  • Missing logP data for the target compound highlights a gap in current research, necessitating further computational or experimental analysis.

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including oxazole rings and an acetamide moiety. Its molecular formula is C16H18N2O3C_{16}H_{18}N_2O_3, and it possesses a molecular weight of approximately 286.33 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight286.33 g/mol
CAS Number959239-57-7
IUPAC Name2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro testing against various cancer cell lines has shown promising results. For instance, the compound exhibited notable cytotoxicity against leukemia and melanoma cell lines at concentrations around 10 µM.

Case Study: Anticancer Screening
In a screening conducted by the National Cancer Institute (NCI), the compound was evaluated for its effects on a panel of approximately sixty cancer cell lines. The results indicated that it displayed moderate activity against leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines, with an IC50 value around 11.6 µM .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets within the cancer cells. It is hypothesized that the oxazole moieties play a crucial role in binding to these targets, potentially leading to inhibition of cell proliferation and induction of apoptosis.

Other Biological Activities

Apart from its anticancer properties, there is emerging evidence suggesting that this compound may also possess antimicrobial activity. In related studies focusing on derivatives of oxazole compounds, some were found to inhibit the growth of various pathogens, indicating a broader spectrum of biological activity.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms
AnticancerModerateLeukemia, Melanoma
AntimicrobialPotentialVarious Pathogens

Synthesis and Derivatives

The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step reactions that include the formation of oxazole rings through cyclization processes. Various derivatives have been synthesized to optimize biological activity and reduce toxicity .

Comparative Studies

Comparative studies with other oxazole derivatives have shown that modifications in their structure can significantly influence their biological activities. For example, altering substituents on the phenyl ring or modifying the acetamide group has led to variations in potency against cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction progress be monitored?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with amine-containing oxazole precursors under reflux conditions in triethylamine or DMF (dimethylformamide) . Reaction progress is typically monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems. Post-synthesis purification involves recrystallization or column chromatography. Characterization should include IR spectroscopy (to confirm carbonyl and amide groups at ~1667 cm⁻¹ and ~3468 cm⁻¹, respectively), ¹H NMR (to verify methoxy and methyl substituents), and mass spectrometry (to confirm molecular weight) .

Q. How can researchers validate the structural integrity of this compound?

Answer: Structural validation requires multi-technique analysis:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., oxazole ring geometry and acetamide linkage) .
  • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons in the 6.9–7.5 ppm range) .
  • Elemental analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values .
    Discrepancies in spectral data may indicate impurities or isomerization, necessitating re-purification.

Q. What solvents and conditions are suitable for handling this compound?

Answer: The compound is stable in DMF, DMSO, and dichloromethane but may degrade in protic solvents (e.g., water or alcohols). Storage should be in inert, airtight containers at –20°C to prevent oxidation. Avoid exposure to heat (>40°C) or strong acids/bases to preserve the oxazole and acetamide moieties .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or biological activity of this compound?

Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps like oxazole ring formation .
  • Molecular docking : Screen against target proteins (e.g., kinases or inflammatory enzymes) to predict binding affinity and guide SAR (structure-activity relationship) studies .
  • ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) using tools like SwissADME or ADMETlab .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:

  • Statistical experimental design : Apply factorial designs (e.g., Box-Behnken) to isolate variables like concentration, incubation time, or cell line variability .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) across multiple replicates.
  • Meta-analysis : Compare data with structurally similar compounds (e.g., analogs from ) to identify trends in substituent effects .

Q. What strategies can improve the compound’s selectivity in target vs. off-target interactions?

Answer:

  • Fragment-based drug design : Modify the 4-methoxyphenyl group to reduce hydrophobic interactions with non-target proteins.
  • Isosteric replacement : Substitute the oxazole ring with thiazole or pyridine to alter electronic properties .
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to map off-target binding .

Q. How can researchers design experiments to study the compound’s metabolic stability?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4 or CYP2D6 .
  • Isotope labeling : Track metabolic pathways using ¹⁴C-labeled acetamide or methoxy groups .

Methodological Resources

  • Synthetic protocols : Refer to (condensation with potassium carbonate in DMF) and (chloroacetylation under reflux).
  • Computational tools : ICReDD’s reaction path search methods () and PubChem’s structural databases ().
  • Safety guidelines : Follow hazard codes P201-P210 for handling ().

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